Structural Differentiation: N4-Ethyl vs. N4-Methyl and N4-Allyl Analogs
The N4-ethyl substituent on the target compound (CAS 861452-33-7) provides a distinct steric and lipophilic profile compared to the three closest commercially available analogs: N4-methyl (CAS 861433-17-2, MW 275.38), N4-allyl (CAS 861238-33-7, MW 301.41), and N4-unsubstituted (4H) variants. The ethyl group contributes one additional methylene unit beyond methyl, increasing calculated logP by approximately 0.5 log units while avoiding the metabolic liability and conformational rigidity of the allyl double bond . This incremental lipophilicity difference is substantial enough to alter cellular permeability and microsomal stability in triazole-thiol series, as established by CYP26A1 inhibitor SAR studies where 4-ethyl derivatives displayed IC50 = 4.5 µM versus 4-phenyl IC50 = 7 µM in MCF-7 cell-based assays [1].
| Evidence Dimension | Molecular weight and N4-substituent size |
|---|---|
| Target Compound Data | MW = 289.4 g/mol; N4 = ethyl (C2H5) |
| Comparator Or Baseline | CAS 861433-17-2: MW = 275.38 g/mol; N4 = methyl (CH3). CAS 861238-33-7: MW = 301.41 g/mol; N4 = allyl (C3H5). |
| Quantified Difference | ΔMW = +14.0 vs. methyl analog; ΔMW = -12.0 vs. allyl analog; estimated ΔlogP ≈ +0.5 vs. methyl |
| Conditions | Physicochemical property comparison based on molecular formula (C15H19N3OS vs. C14H17N3OS vs. C16H19N3OS) |
Why This Matters
The ethyl group offers a balanced lipophilicity window that is neither too polar (as with methyl) nor too large/metabolically labile (as with allyl), making CAS 861452-33-7 the preferred choice for hit expansion when incremental logP tuning around a triazole-thiol core is needed.
- [1] Synthesis and CYP26A1 inhibitory activity of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)-methyl]-1H-triazoles. Bioorganic & Medicinal Chemistry, 2006. IC50 values: 4-ethyl derivative = 4.5 µM; 4-phenyl derivative = 7 µM; reference liarozole = 7 µM in MCF-7 cells. View Source
